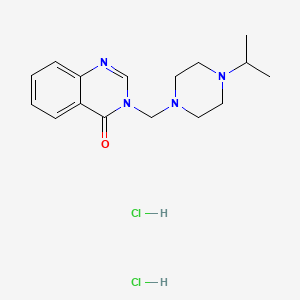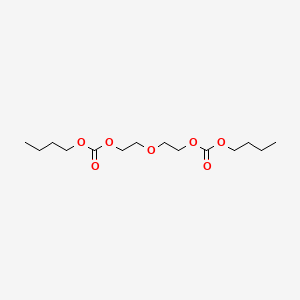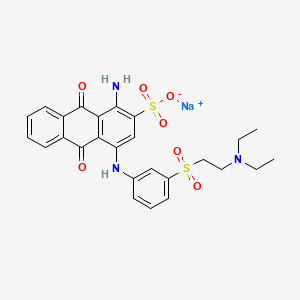
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate is a chemical compound that combines potassium, pyridine-4-carbaldehyde, and tritetrafluoroborateIt is one of three isomeric pyridinaldehydes and is a colorless liquid that can appear yellow or brown when aged .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate typically involves the reaction of pyridine-4-carbaldehyde with potassium tritetrafluoroborate under specific conditions. Pyridine-4-carbaldehyde can be synthesized through various methods, including the oxidation of 4-methylpyridine or the formylation of pyridine using Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in pyridine-4-carbaldehyde can be oxidized to form pyridine-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyridine-4-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include pyridine-4-carboxylic acid, pyridine-4-methanol, and various substituted pyridine derivatives, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate involves its interaction with molecular targets through its aldehyde group. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to potassium;pyridine-4-carbaldehyde;tritetrafluoroborate include:
Pyridine-2-carboxaldehyde: An isomer of pyridine-4-carbaldehyde with the aldehyde group at the 2-position.
Pyridine-3-carboxaldehyde: Another isomer with the aldehyde group at the 3-position.
Pyridine-4-carboxylic acid: The oxidized form of pyridine-4-carbaldehyde.
Uniqueness
This compound is unique due to its combination of potassium, pyridine-4-carbaldehyde, and tritetrafluoroborate, which imparts specific chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H5B3F12KNO-2 |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
potassium;pyridine-4-carbaldehyde;tritetrafluoroborate |
InChI |
InChI=1S/C6H5NO.3BF4.K/c8-5-6-1-3-7-4-2-6;3*2-1(3,4)5;/h1-5H;;;;/q;3*-1;+1 |
InChI-Schlüssel |
LRMRBIZQRCXPCD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CN=CC=C1C=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


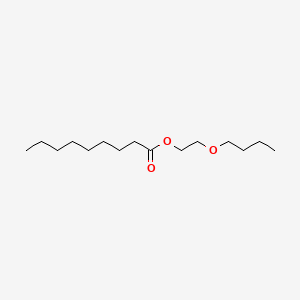




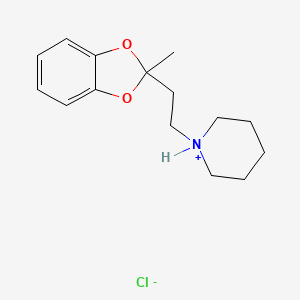
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

